Caerulein was first isolated in 1968 and has since been classified as a gastrointestinal hormone and secretagogue. It is primarily used in scientific research to induce acute pancreatitis in animal models, allowing for the study of pancreatic diseases and potential therapeutic interventions . The compound is categorized under peptide hormones due to its structure and function.
The synthesis of caerulein(4-10), nle(8)- typically involves solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
This method ensures high purity and yields of the final product, which can then be characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
The molecular structure of caerulein(4-10), nle(8)- consists of a sequence of ten amino acids, with specific modifications that enhance its stability and potency. The general structure can be represented as:
Caerulein(4-10), nle(8)- participates in various biochemical reactions primarily involving receptor binding. Upon administration, it interacts with cholecystokinin receptors on pancreatic acinar cells, leading to intracellular signaling cascades that promote enzyme secretion and induce inflammation typical of acute pancreatitis models.
The mechanism by which caerulein(4-10), nle(8)- exerts its effects involves several key processes:
Relevant data indicates that caerulein(4-10), nle(8)- retains biological activity across various pH levels, making it suitable for in vivo studies .
Caerulein(4-10), nle(8)- is primarily utilized in scientific research, particularly in:
This compound's ability to mimic natural hormones while providing enhanced stability makes it invaluable for experimental biology focused on gastrointestinal health.
CAS No.: 119757-73-2
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: 1404305-57-2
CAS No.:
CAS No.: 473773-75-0